Modipafant

Übersicht

Beschreibung

Modipafant is a potent, orally active, and selective platelet-activating factor (PAF) antagonist. It is known for its significant role in inhibiting the effects of PAF, a potent mediator of inflammation. This compound has been studied extensively for its potential therapeutic applications, particularly in conditions involving inflammatory responses such as asthma and dengue fever .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Modipafant involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Core Structure: The synthesis begins with the preparation of the core structure through a series of condensation and cyclization reactions.

Functional Group Modifications:

Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and potency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include the scalability of reactions, yield optimization, and adherence to regulatory standards for pharmaceutical production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Modipafant durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung möglicherweise verändern.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, werden verwendet, um funktionelle Gruppen am this compound-Molekül einzuführen oder zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nukleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von this compound, die jeweils potenziell unterschiedliche pharmakologische Eigenschaften besitzen. Diese Derivate werden oft untersucht, um die Struktur-Wirkungs-Beziehung zu verstehen und potentere Analoga zu identifizieren.

Wissenschaftliche Forschungsanwendungen

Dengue Fever Treatment

One of the most notable applications of Modipafant is in the treatment of dengue fever. Dengue is a viral infection transmitted by mosquitoes, leading to severe flu-like symptoms and potentially fatal complications. This compound's role as a PAF receptor antagonist suggests it may mitigate the vascular permeability and inflammatory responses associated with dengue infection.

- Clinical Trials : this compound is being evaluated in combination with celgosivir (an antiviral) in Phase 2 clinical trials at Singapore General Hospital. The objective is to assess both safety and efficacy in patients suffering from dengue fever .

Inflammatory Diseases

This compound's mechanism as a PAF antagonist positions it as a candidate for treating various inflammatory diseases. Research indicates that PAF plays a significant role in mediating inflammation, which can be detrimental in conditions such as:

- Acute Respiratory Distress Syndrome (ARDS) : Studies have shown that antagonizing PAF can reduce lung injury and inflammation in models of ARDS .

- Sepsis : Given its role in modulating immune responses, this compound may have therapeutic potential in sepsis management by reducing excessive inflammation .

Efficacy in Animal Models

Research involving animal models has provided insights into this compound's efficacy:

- A study demonstrated that treatment with this compound significantly reduced mortality rates and improved survival outcomes in mice subjected to lethal doses of PAF .

- Another investigation highlighted its ability to decrease lung edema and improve oxygenation parameters in models of acute lung injury .

Clinical Observations

Initial clinical observations from ongoing trials indicate that patients receiving this compound exhibit reduced markers of inflammation compared to control groups, suggesting a beneficial effect on disease progression .

Wirkmechanismus

Modipafant exerts its effects by selectively antagonizing the platelet-activating factor receptor (PAFR). This receptor is involved in mediating the inflammatory responses triggered by PAF. By blocking PAFR, this compound inhibits the downstream signaling pathways that lead to inflammation, bronchoconstriction, and other related symptoms. The molecular targets include various inflammatory cells such as eosinophils, mast cells, and neutrophils .

Vergleich Mit ähnlichen Verbindungen

Modipafant ist unter den PAF-Antagonisten aufgrund seiner hohen Potenz und Selektivität einzigartig. Zu ähnlichen Verbindungen gehören:

UK-74505: Das racemische Gemisch, aus dem this compound gewonnen wird.

Lexipafant: Ein weiterer PAF-Antagonist mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Apafant: Ein PAF-Antagonist, der in der Forschung verwendet wird, aber eine andere chemische Struktur und ein anderes Aktivitätsprofil aufweist.

This compound zeichnet sich durch seine orale Aktivität und höhere Potenz aus, was es zu einem wertvollen Werkzeug sowohl in der Forschung als auch bei potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

Modipafant, a small molecule compound, is primarily known for its role as a selective antagonist of the platelet-activating factor receptor (PAFR). This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant clinical studies.

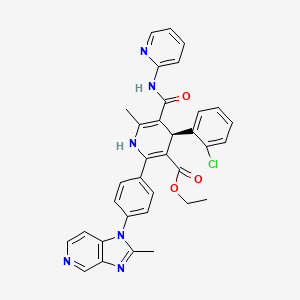

- Chemical Formula : C₃₄H₂₉ClN₆O₃

- Molecular Weight : 605.1 g/mol

- DrugBank Accession Number : DB16237

This compound exerts its biological effects by blocking the PAFR, which is implicated in various inflammatory and immune responses. By inhibiting this receptor, this compound can modulate the effects of PAF, thereby influencing several physiological processes:

- Inflammation : this compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IFN-γ in animal models .

- Vascular Permeability : The compound prevents increased vascular permeability associated with infections, which is critical in conditions like sepsis and dengue fever .

- Pain Response : It has also demonstrated the ability to alleviate hypernociception in experimental models .

Dengue Fever Treatment

This compound is currently under investigation for its efficacy in treating uncomplicated dengue fever. A clinical trial (NCT02569827) is evaluating its safety and effectiveness compared to celgosivir, another antiviral agent . Preliminary results suggest that this compound may help mitigate symptoms associated with dengue by reducing inflammatory responses.

Case Studies

- Dengue Patients : In a study conducted in Singapore, this compound was administered to adult participants with uncomplicated dengue fever. The outcomes measured included symptom relief and reduction in inflammatory markers.

- Animal Models : Research on PAFR-deficient mice indicated that treatment with this compound significantly decreased mortality rates and improved overall health metrics following viral infections .

Research Findings

Recent studies have highlighted the potential of this compound in various contexts:

Eigenschaften

IUPAC Name |

ethyl (4R)-4-(2-chlorophenyl)-6-methyl-2-[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenyl]-5-(pyridin-2-ylcarbamoyl)-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H29ClN6O3/c1-4-44-34(43)31-30(24-9-5-6-10-25(24)35)29(33(42)40-28-11-7-8-17-37-28)20(2)38-32(31)22-12-14-23(15-13-22)41-21(3)39-26-19-36-18-16-27(26)41/h5-19,30,38H,4H2,1-3H3,(H,37,40,42)/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRYSCQFUGFOSU-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@H]1C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=N3)C)C4=CC=C(C=C4)N5C(=NC6=C5C=CN=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30153811 | |

| Record name | Modipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122957-06-6 | |

| Record name | Modipafant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122957066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Modipafant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Modipafant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MODIPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DMI0E5023 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.